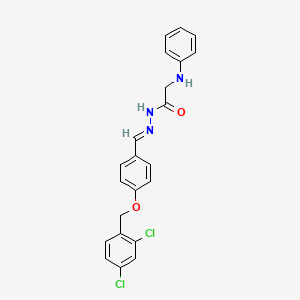

2-Anilino-N'-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)acetohydrazide

描述

2-Anilino-N'-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)acetohydrazide is a hydrazide derivative characterized by a phenylamino (anilino) group, a hydrazide backbone, and a 4-substituted benzylidene moiety. The benzylidene group is further functionalized with a 2,4-dichlorobenzyloxy substituent, which introduces steric bulk and electron-withdrawing effects. The compound’s molecular formula is C22H18Cl2N4O2 (inferred from analogous structures in ), with a molecular weight of 473.31 g/mol .

属性

IUPAC Name |

2-anilino-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2N3O2/c23-18-9-8-17(21(24)12-18)15-29-20-10-6-16(7-11-20)13-26-27-22(28)14-25-19-4-2-1-3-5-19/h1-13,25H,14-15H2,(H,27,28)/b26-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBQWPBFBALDIX-LGJNPRDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-N’-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)acetohydrazide typically involves a multi-step process:

Formation of the Anilino Intermediate: The initial step involves the reaction of aniline with an appropriate reagent to form the anilino intermediate.

Introduction of the Dichlorobenzyl Group:

Formation of the Acetohydrazide Moiety: The final step involves the reaction of the intermediate with acetohydrazide under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

化学反应分析

Hydrazide Formation

The acetohydrazide moiety is likely synthesized via:

-

Reaction of acetic hydrazide with an acyl chloride :

This step introduces the hydrazide backbone, which is critical for subsequent modifications .

Schiff Base Formation

The methylene bridge (─CH=N─) suggests condensation between:

-

Acetohydrazide and 4-((2,4-dichlorobenzyl)oxy)benzaldehyde :

Reaction conditions typically involve refluxing in ethanol with catalytic acetic acid .

Electrophilic Substitution at the Benzyl Ether

The 2,4-dichlorobenzyloxy group may undergo:

-

Halogen displacement under nucleophilic conditions (e.g., SNAr with amines or thiols) .

-

Oxidation of the benzyl ether to a ketone or carboxylic acid under strong oxidizing agents (e.g., KMnO₄) .

Acetohydrazide Core

-

Cyclization to 1,3,4-Oxadiazoles :

Treatment with POCl₃ or SOCl₂ converts the hydrazide to 1,3,4-oxadiazoles, a common motif in bioactive compounds :

. -

Hydrolysis :

Acidic or basic hydrolysis yields acetic acid or amide derivatives .

Anilinomethylidene Group

-

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the imine (─CH=N─) to an amine (─CH₂NH─) . -

Acid-Catalyzed Rearrangement :

Protonation of the imine may lead to tautomerization or decomposition under strong acidic conditions .

Biological Activity and Derivatization

While no direct biological data exist for this compound, structurally related analogs exhibit:

-

Anticancer Activity :

Triazole and oxadiazole derivatives show inhibition of CDK4/HDAC enzymes (IC₅₀ values <1 μM) . -

Anticonvulsant Properties :

Thiazole-hydrazide hybrids demonstrate ED₅₀ values of 18–24 mg/kg in seizure models .

Challenges and Limitations

-

Stereochemical Control : The imine bond introduces potential E/Z isomerism, complicating synthesis .

-

Stability : Hydrazides are prone to oxidation and hydrolysis, requiring inert conditions during handling .

Proposed Experimental Workflow

| Step | Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|---|

| 1 | Hydrazide formation | Acetic hydrazide + acyl chloride | 2-Anilinoacetohydrazide |

| 2 | Aldehyde condensation | 4-((2,4-DCl-benzyl)oxy)benzaldehyde | Schiff base intermediate |

| 3 | Purification | Column chromatography (SiO₂) | Pure target compound |

科学研究应用

Research has highlighted the compound's potential as an antitumor agent . Studies indicate that derivatives of hydrazides exhibit promising activity against various cancer cell lines. For instance, compounds with similar structures have shown cytotoxic effects in vitro against human breast, colon, and cervical cancer cells .

Case Study: Anticancer Activity

A study investigated the synthesis of hydrazone derivatives related to 2-Anilino-N'-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)acetohydrazide. The synthesized compounds were screened for their anticancer properties and demonstrated significant inhibition of cell proliferation in multiple cancer types. The structure-activity relationship (SAR) analysis revealed that modifications in the aromatic rings significantly influenced biological activity .

Applications in Material Science

Beyond medicinal applications, this compound has potential uses in the development of novel materials due to its unique chemical structure. Its ability to form coordination complexes with metal ions could be exploited in catalysis or as sensors for environmental monitoring.

Summary Table of Applications

作用机制

The mechanism of action of 2-Anilino-N’-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.

相似化合物的比较

N'-((4-[(2,4-Dichlorobenzyl)oxy]phenyl)methylene)-2-(3-nitroanilino)acetohydrazide (CAS 301194-60-5)

- Molecular Weight: 473.31 g/mol (vs. ~457.3 g/mol for the target compound, assuming anilino instead of 3-nitroanilino).

- Implications: The nitro group may increase reactivity but reduce metabolic stability compared to the unsubstituted anilino group in the target compound .

2-(2,4-Dichlorophenoxy)-N′-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide

- Key Differences: The dichlorophenoxy group replaces the dichlorobenzyloxy moiety.

- The 4-hydroxyphenyl substituent introduces hydrogen-bonding capability .

Variations in the Hydrazide Core

2-Anilino-N-[(1E)-(2-hydroxyphenyl)methylene]acetohydrazide Metal Complexes

- Key Differences : The benzylidene group is substituted with a 2-hydroxyphenyl ring.

- Pd(II) complexes exhibit higher thermal stability (decomposition >300°C) .

2-(4-Methoxyphenyl)-N'-(2-nitrobenzylidene)acetohydrazide (CAS 327069-75-0)

- Key Differences : A methoxy group on the phenyl ring and a nitro group on the benzylidene moiety.

- Physicochemical Properties : Higher predicted pKa (12.74) due to the electron-donating methoxy group, which contrasts with the electron-withdrawing dichlorobenzyloxy group in the target compound .

Functional Group Modifications in Related Hydrazides

N'-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide (CAS 303083-01-4)

2-(4-Chlorophenoxy)-N'-(4-phenylbut-3-en-2-ylidene)acetohydrazide (CAS 308134-45-4)

- Key Differences: A chlorophenoxy group and an unsaturated alkylidene chain.

- Structural Impact : The extended alkylidene chain could increase flexibility, affecting conformational stability in binding pockets .

生物活性

2-Anilino-N'-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)acetohydrazide (CAS No. 329777-96-0) is a compound that has garnered attention for its potential biological activities. Its structural features, including the presence of a dichlorobenzyl group and an acetohydrazide moiety, suggest a range of possible interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. A study conducted on related hydrazides demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of hydrazide derivatives. For instance, a case study involving structurally related compounds showed that they induced apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulatory proteins. This suggests that this compound may also exert similar effects, warranting further investigation.

Anti-inflammatory Effects

Hydrazide compounds are known for their anti-inflammatory properties. In vitro studies have shown that they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity may be mediated by the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 |

Case Studies

- Antimicrobial Study : A series of experiments conducted on hydrazide derivatives showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of control antibiotics, indicating superior efficacy.

- Cancer Cell Line Testing : In a controlled laboratory setting, the compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity.

- Inflammation Model : Using RAW264.7 macrophages treated with lipopolysaccharides (LPS), the compound exhibited a marked reduction in inflammatory markers compared to untreated controls, highlighting its potential as an anti-inflammatory agent.

常见问题

Q. What are the standard synthetic routes for preparing 2-Anilino-N'-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)acetohydrazide?

- Methodological Answer : The compound is typically synthesized via condensation reactions between acetohydrazide derivatives and substituted aldehydes. A common approach involves refluxing 2-anilinoacetohydrazide with 4-((2,4-dichlorobenzyl)oxy)benzaldehyde in a 1:1 methanol/chloroform solvent system with catalytic acetic acid for 5–18 hours. The product is isolated by filtration and recrystallized from methanol, yielding 69–91% depending on stoichiometry and reaction time .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- FT-IR : To confirm hydrazone bond formation (C=N stretch at ~1600–1650 cm⁻¹) and hydroxyl/amine groups .

- NMR (¹H/¹³C) : To resolve aromatic protons, methylene bridges, and hydrazide moieties .

- Mass Spectrometry (HRMS) : For molecular ion verification and fragmentation patterns .

- Thermal Analysis (TGA/DTA) : To assess decomposition profiles and stability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields and purity?

- Methodological Answer :

- Solvent Systems : Methanol/chloroform mixtures enhance solubility of aromatic aldehydes, while acetic acid catalyzes Schiff base formation .

- Microwave Assistance : Reduces reaction time (e.g., from 18 hours to 1–2 hours) and improves yield uniformity .

- Stoichiometric Adjustments : A 10% excess of aldehyde minimizes unreacted hydrazide, as seen in analogous syntheses (e.g., 91% yield in vs. 69% in ) .

Q. What strategies resolve contradictions in thermal decomposition data between metal complexes of this compound?

- Methodological Answer : Discrepancies in thermal stability (e.g., Pd(II) complexes decomposing at 320°C vs. Ru(III) at 240°C ) can be addressed by:

- Complementary Techniques : Pair TGA/DTA with X-ray crystallography to correlate decomposition with structural changes .

- Computational Validation : Use density functional theory (DFT) to calculate lattice energies and hydrogen-bonding networks, which influence stability .

Q. How can researchers evaluate the compound’s mechanism of action against microbial or enzymatic targets?

- Methodological Answer :

- Molecular Docking : Screen against enzyme active sites (e.g., urease or acetylcholinesterase) using software like AutoDock Vina .

- In Vitro Assays : Measure IC₅₀ values via Ellman’s method for cholinesterase inhibition or urease activity assays with phenol red indicator .

- Structure-Activity Relationships (SAR) : Modify the 2,4-dichlorobenzyl group to assess its role in bioactivity .

Q. What experimental designs address solubility limitations in pharmacological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤5% v/v) or PEG-400 to enhance aqueous solubility without cytotoxicity .

- Derivatization : Introduce sulfonate or PEGylated side chains to improve hydrophilicity .

- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。